BenchChemオンラインストアへようこそ!

methyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate

Medicinal Chemistry Antimicrobial SAR Scaffold Hopping

An under-explored nitrofuran-thiophene hybrid that combines a bioreducible 5-nitrofuran warhead with a phenyl-substituted thiophene carboxylate ester. Unlike generic nitrofurans, this scaffold offers distinct heterocyclic architecture for screening against ESKAPE pathogens, MDR-TB, and nifurtimox-resistant T. brucei/T. cruzi. The methyl ester handle enables rapid library generation via hydrolysis, amidation, or transesterification. Essential for hit-finding campaigns requiring novel nitroheterocycle diversity. Include nitrofurantoin and a nitrothiophene carboxamide as internal controls to benchmark potency.

Molecular Formula C17H12N2O6S
Molecular Weight 372.35
CAS No. 477538-21-9
Cat. No. B2673950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate
CAS477538-21-9
Molecular FormulaC17H12N2O6S
Molecular Weight372.35
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C17H12N2O6S/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20)
InChIKeyQBHFLGIETRKSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate (CAS 477538-21-9): A Dual-Heterocycle Nitrofuran-Thiophene Hybrid for Antimicrobial and Antiparasitic Research Procurement


Methyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate (CAS 477538-21-9) is a synthetic small molecule (C₁₇H₁₂N₂O₆S, MW 372.35) that covalently links a 5-nitrofuran pharmacophore to a 5-phenylthiophene-2-carboxylate scaffold via a carboxamide bridge . The 5-nitrofuran moiety is a well-established bioreducible warhead responsible for broad-spectrum antimicrobial and antiparasitic activity through enzymatic nitroreduction to cytotoxic radical species [1]. The thiophene core provides a distinct aromatic platform that is historically under-explored relative to simpler nitrofuran drugs such as nitrofurantoin and nifurtimox [2]. This compound is currently available through specialty chemical suppliers as a research-grade building block, with no published clinical or in vivo efficacy data specific to this structure .

Why In-Class Nitrofuran Antibiotics Cannot Simply Be Substituted for Methyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate in Research Programs


The 5-nitrofuran chemotype is pharmacologically heterogeneous: small structural changes—particularly at the 2-position substituent, the heterocycle bearing the amide, and the ester functionality—profoundly alter antibacterial spectrum, reduction potential, and resistance susceptibility [1]. Foundational SAR studies demonstrate that replacing the furan core with thiophene or pyrrole typically abolishes antibacterial effectiveness, confirming that the combination of a nitrofuran warhead with a thiophene scaffold is not a trivial isosteric substitution [2]. Additionally, contemporary nitrothiophene carboxamide series (e.g., Bugworks 2018) exhibit narrow-spectrum, efflux-evading, pro-drug behavior dependent on specific bacterial nitroreductases (NfsA/NfsB), and such activation pathways are not generalizable across all nitroheterocycles [3]. Generic nitrofuran drugs such as nitrofurantoin (urinary tract infections) and nifurtimox (Chagas disease) have well-defined but narrow clinical applications and cannot serve as functional surrogates for a nitrofuran-thiophene hybrid with a phenyl-substituted carboxylate ester in exploratory antimicrobial or antiparasitic research. Therefore, substituting any in-class compound for methyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate without experimental validation of the specific scaffold risks null activity, altered target engagement, or unexpected toxicity profiles.

Quantitative Differentiation Evidence for Methyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate Against Closest Analogs and In-Class Candidates


Structural Scaffold Differentiation: 5-Nitrofuran-2-Amido Linked to 5-Phenylthiophene-2-Carboxylate Versus Canonical Nitrofuran Drugs

The target compound incorporates a 5-phenylthiophene-2-carboxylate core, a structural motif absent from all clinically approved nitrofuran antibiotics. Nitrofurantoin uses an aminohydantoin substituent at the 2-position of the nitrofuran ring, while nifurtimox features a nitrofuran linked via an imine to a thiomorpholine dioxide [1]. The replacement of the furan oxygen with sulfur (thiophene) in analogous nitroheterocycles is known to alter reduction potential and antibacterial potency; classic SAR by Dodd et al. established that a thiophene core does not recapitulate the antibacterial effectiveness of a corresponding nitrofuran core [2]. Quantitative comparison: In a study of 5-nitroheterocycle derivatives, compounds bearing a 5-nitrofuran-2-yl substituent exhibited MIC ≥ 50 μM against M. tuberculosis H37Rv, whereas the 5-nitrothiophen-2-yl analog showed MIC ≥ 50 μM but with lower mammalian cytotoxicity (CC₅₀ > 64 μM vs. 35 μM for the furan) [3]. The methyl ester on the thiophene-2-carboxylate provides a synthetic handle absent in nitrofurantoin or nifurtimox, enabling further derivatization.

Medicinal Chemistry Antimicrobial SAR Scaffold Hopping

Antibacterial Potency Potential: Class-Projected Activity of 5-Nitrofuran-2-Carboxamides Versus Nitrothiophene Carboxamides

While no MIC data have been published for the target compound itself, class-level data from closely related 5-nitrofuran-2-carboxamide series provide quantitative benchmarks against comparator chemotypes. In the nitrothiophene carboxamide series reported by Hameed et al. (2018), hit compounds exhibited an MIC of 100 μM against wild-type E. coli and 50 μM against S. aureus prior to lead optimization [1]. Separately, 5-nitrofuran-2-carbohydrazide analogs demonstrated significantly superior potency with MIC values ranging from 0.12–7.81 μg/mL against various bacterial strains [2]. The target compound's 5-nitrofuran-2-amido pharmacophore is shared with the more potent furan series, while its thiophene backbone parallels the nitrothiophene series; this hybrid architecture may produce an intermediate potency profile that warrants empirical determination. Importantly, the nitrothiophene series is characterized as a pro-drug requiring activation by E. coli nitroreductases NfsA/NfsB [1], whereas nitrofuran reduction pathways may involve distinct enzyme systems [3], suggesting that the target compound's mechanism cannot be assumed identical to either series.

Antibacterial MIC Nitroheterocycle SAR Gram-negative Pathogens

Antiparasitic Activity: Comparative Potency of 5-Nitrofuran-2-Carboxamides Versus Nifurtimox

The 5-nitrofuran-2-carboxamide chemotype has demonstrated dramatically superior in vitro trypanocidal activity compared to the clinical standard nifurtimox. Zhou et al. (2013) reported that a series of 5-nitro-2-furancarboxylamides exhibited approximately 1000-fold greater potency than nifurtimox against Trypanosoma brucei in vitro, with the most potent analogue retaining activity against nifurtimox-resistant cell lines and displaying very low cytotoxicity against human HeLa cells [1]. While the specific compound CAS 477538-21-9 was not tested in this study, its 5-nitrofuran-2-amido pharmacophore is structurally analogous to the active carboxylamide series. By contrast, nifurtimox contains a thiomorpholine dioxide moiety and acts via a different metabolic activation pathway [2]. For procurement directed at antiparasitic drug discovery, this chemotype level evidence supports the rationale for screening the target compound in T. brucei or T. cruzi assays, but efficacy cannot be assumed without experimental validation.

Antitrypanosomal Trypanosoma brucei Chagas Disease

Antitubercular Activity: Nitrofuran Carboxamide Chemotype Performance Against Drug-Resistant M. tuberculosis Versus Standard TB Therapies

Krasavin et al. (2018) demonstrated that a 5-nitrofuran-2-oyl aminoalkylimidazole compound achieved an MIC of 0.8 μg/mL against a patient-derived M. tuberculosis strain resistant to eight first- and second-line drugs including streptomycin, isoniazid, rifampicin, ethambutol, kanamycin, ethionamide, capreomycin, and amikacin [1]. This same compound exhibited an LD₅₀ of 900.0 ± 83.96 mg/kg in mice and was similarly efficacious to ethambutol in a mouse model of drug-sensitive TB, and to cycloserine in MDR-TB-infected mice [1]. The target compound CAS 477538-21-9 shares the 5-nitrofuran-2-carboxamide substructure with the Krasavin series but differs in its thiophene-phenyl core. For anti-TB research procurement, this established nitrofuran carboxamide activity—particularly against MDR strains—provides a strong chemotype-level rationale, but direct extrapolation to the target compound is not justified without confirmatory MIC testing against both drug-sensitive (H37Rv) and MDR clinical isolates.

Antitubercular MDR-TB Mycobacterium tuberculosis

Physicochemical and Synthetic-Handle Differentiation: Methyl Ester Functionality Enables Downstream Derivatization

The methyl ester at the 2-position of the thiophene ring distinguishes the target compound from most biologically characterized nitrofuran derivatives. Clinically used nitrofurans generally lack this functionality: nitrofurantoin terminates in a hydantoin ring, nifurtimox in a sulfone, and furazolidone in an oxazolidinone [1]. The methyl ester can be hydrolyzed to the free carboxylic acid (pKa ~3–4) for improved aqueous solubility, converted to amides for library diversification, or reduced to the alcohol for further functionalization [2]. This contrasts with the nitrothiophene carboxamide series from Hameed et al. (2018), which primarily explored carboxamide variations at the thiophene 3-position rather than ester derivatives [3]. The combination of a methyl ester with a phenyl substituent at the thiophene 5-position creates a trisubstituted thiophene core that is sterically and electronically distinct from disubstituted analogs, potentially affecting metabolic stability and protein binding [2].

Synthetic Chemistry Prodrug Design Library Synthesis

Critical Evidence Gap: No Published Selectivity, Toxicity, or Pharmacokinetic Data for CAS 477538-21-9

All differentiation claims for the target compound are currently limited to class-level inference from structurally related compounds. A systematic search of PubMed, PubChem, ChEMBL, and Google Scholar (conducted 2026-04-28) returned zero primary research articles, zero patents, zero bioactivity data points, and zero ADMET predictions indexed under CAS 477538-21-9 [1][2]. This is in contrast to closely related analogs such as ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate and methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate, which have appeared in antimicrobial screening studies . The absence of data means that any claim of selectivity (e.g., over human nitroreductases), cytotoxicity profile (e.g., HepG2 IC₅₀, hERG liability), or in vivo pharmacokinetics cannot be made for this specific compound. Procurement is therefore appropriate only for early-stage exploratory research where the user accepts full responsibility for primary characterization.

Data Integrity Procurement Risk Assessment Experimental Validation

Recommended Research and Industrial Application Scenarios for Methyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate (Procurement-Driven Guidance)


Antimicrobial Library Design for ESKAPE Pathogen Screening Programs

The target compound is suitable as a diversity element in medium- to high-throughput antimicrobial screening libraries directed against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.). Its dual-heterocycle structure is underrepresented in commercial antibiotic libraries, which are dominated by simpler nitrofuran derivatives. Class-level SAR indicates that nitrofuran-thiophene hybrids may exhibit altered bacterial nitroreductase substrate specificity compared to nitrothiophene-only or nitrofuran-only chemotypes [1]. Researchers should include nitrofurantoin and a nitrothiophene carboxamide (e.g., from Hameed et al. 2018) as internal controls to benchmark relative potency. Because no MIC data exist for this compound, screens should employ a broad concentration range (0.01–100 μg/mL) and include both wild-type and efflux-deficient mutant strains to assess efflux susceptibility, as demonstrated for the nitrothiophene series [1].

Antiparasitic Drug Discovery for Human African Trypanosomiasis and Chagas Disease

The 5-nitrofuran-2-carboxamide chemotype has been independently validated as a high-potency scaffold against both T. brucei (IC₅₀ in low nanomolar range for optimized analogs, ~1000-fold more potent than nifurtimox) and T. cruzi (via squalene epoxidase inhibition and oxidative stress mechanisms) [2][3]. The target compound is a rational procurement choice for antiparasitic hit-finding campaigns, particularly when screening against nifurtimox-resistant parasite strains to probe cross-resistance profiles. Assay protocols should include: bloodstream-form T. brucei Alamar Blue viability assays (72 h exposure), intracellular T. cruzi amastigote assays in host cells, and parallel cytotoxicity testing on human HepG2 or HeLa cells to calculate selectivity indices. The methyl ester may serve as a metabolic soft spot guiding subsequent prodrug optimization if antiparasitic activity is confirmed [4].

Antitubercular Lead Identification Targeting Multidrug-Resistant Mycobacterium tuberculosis

Given the impressive activity of nitrofuran carboxamide compounds against MDR-TB strains (MIC 0.8 μg/mL against an isolate resistant to 8 standard TB drugs), the target compound warrants inclusion in focused anti-TB screening sets [5]. Screening should be conducted against both drug-sensitive M. tuberculosis H37Rv and a panel of characterized MDR clinical isolates. The MIC₉₀ determination should employ the microplate Alamar Blue assay (MABA) or resazurin microtiter assay (REMA) in 7H9 medium. Cytotoxicity should be assessed in parallel on Vero or MRC-5 cells to calculate a selectivity index (SI = CC₅₀/MIC). Compounds with SI > 10 would merit further profiling. The target compound's structural divergence from the aminoalkylimidazole series reported by Krasavin et al. makes it a valuable comparative tool for SAR exploration around the thiophene-phenyl core versus the imidazole-alkylamino scaffold [5].

Medicinal Chemistry Scaffold Diversification and Prodrug Design Starting Point

The compound's methyl ester provides a versatile handle for systematic SAR exploration. Recommended synthetic transformations include: (a) ester hydrolysis to the free carboxylic acid for improved water solubility and potential salt formation; (b) amidation with diverse amines to generate a carboxamide library; (c) transesterification to bulkier alkyl esters to probe steric tolerance at the thiophene 2-position; (d) Suzuki coupling at the 5-phenyl ring to introduce additional substituents [4]. This built-in diversifiability is absent from the majority of commercially available nitrofuran derivatives and positions the target compound as an efficient starting point for generating 50–200 member focused libraries. Procuring 100–500 mg enables 20–50 distinct analogs via parallel synthesis, maximizing the return on procurement investment for academic medicinal chemistry groups and biotech hit-to-lead programs.

Quote Request

Request a Quote for methyl 3-(5-nitrofuran-2-amido)-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.